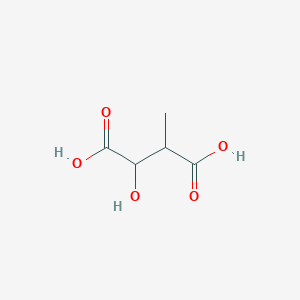
3-Methylmalic acid
Overview
Description
It is a dicarboxylic acid that carries hydroxy and methyl substituents at positions 2 and 3, respectively . This compound is a structural derivative of succinic acid and is known for its role in various metabolic pathways.
Mechanism of Action
Target of Action
3-Methylmalic acid is a metabolite involved in the metabolism of C5-branched dibasic acids, valine, leucine, and isoleucine biosynthesis, and 2-oxocarboxylic acid metabolism . It is a derivative of malonic acid with a methyl group attached to the third carbon.
Mode of Action
It is known to be an intermediate metabolite in the breakdown of certain amino acids and propionate .
Biochemical Pathways
This compound is involved in the metabolism of C5-branched dibasic acids, valine, leucine, and isoleucine biosynthesis, and 2-oxocarboxylic acid metabolism . It is converted to succinyl-CoA, which enters the Krebs cycle for energy production .
Pharmacokinetics
It is known that its concentrations in the body can be influenced by factors such as vitamin b12 status and renal function .
Result of Action
The accumulation of this compound can inhibit enzymes involved in energy production and cellular function, leading to cell damage and organ dysfunction . Elevated levels of this compound in the blood or urine can indicate a metabolic disorder called methylmalonic acidemia .
Action Environment
Environmental factors such as diet and gut microbial production can influence the levels of this compound in the body . Additionally, renal function can also affect its concentration, with levels known to increase during renal dysfunction .
Biochemical Analysis
Biochemical Properties
3-Methylmalic acid is involved in several biochemical reactions, particularly those related to the metabolism of amino acids and fatty acids. It interacts with various enzymes, including methylmalonyl-CoA mutase, which catalyzes the conversion of methylmalonyl-CoA to succinyl-CoA. This interaction is crucial for the proper functioning of the citric acid cycle . Additionally, this compound can act as a substrate for other enzymes involved in the breakdown of branched-chain amino acids, highlighting its importance in metabolic pathways.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in energy production and metabolic regulation. In particular, this compound can modulate the activity of key signaling molecules, such as AMP-activated protein kinase, which plays a critical role in maintaining cellular energy homeostasis . Furthermore, elevated levels of this compound have been associated with disruptions in cellular metabolism, leading to metabolic imbalances and potential cellular dysfunction.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules and enzymes. It binds to methylmalonyl-CoA mutase, facilitating the conversion of methylmalonyl-CoA to succinyl-CoA, a key step in the citric acid cycle . This binding interaction is essential for the proper functioning of the enzyme and the overall metabolic process. Additionally, this compound can inhibit or activate other enzymes involved in amino acid and fatty acid metabolism, further influencing cellular metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are important factors to consider, as they can impact its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but may degrade over time, leading to changes in its biochemical properties and interactions . Long-term exposure to this compound has been associated with alterations in cellular metabolism and potential disruptions in cellular homeostasis.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant metabolic disruptions and potential toxicity . Studies have shown that elevated levels of this compound can cause metabolic imbalances, leading to adverse effects on cellular and organismal health. It is important to carefully consider the dosage when studying the effects of this compound in animal models to avoid potential toxic effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the citric acid cycle and the metabolism of branched-chain amino acids. It interacts with enzymes such as methylmalonyl-CoA mutase, which catalyzes the conversion of methylmalonyl-CoA to succinyl-CoA . This interaction is crucial for the proper functioning of the citric acid cycle and overall energy production. Additionally, this compound can influence metabolic flux and metabolite levels, further highlighting its importance in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can impact its biochemical properties and interactions, influencing its overall effects on cellular function.
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its biochemical effects. It can be found in the mitochondria, where it participates in the citric acid cycle and other metabolic processes . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific organelles and compartments within the cell. This localization is crucial for its proper function and interaction with other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylmalic acid can be synthesized through several chemical routes. One common method involves the halogenation of malic acid followed by hydrolysis. Another approach is the hydrogenation of maleic acid .
Industrial Production Methods: In industrial settings, this compound is typically produced via chemical synthesis. The process involves the use of specific catalysts and controlled reaction conditions to ensure high yield and purity. The exact industrial methods may vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions: 3-Methylmalic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
3-Methylmalic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It serves as a metabolite in various biochemical pathways, including the metabolism of branched-chain amino acids.
Medicine: It is studied for its potential role in diagnosing metabolic disorders such as methylmalonic acidemia.
Comparison with Similar Compounds
Succinic Acid: A dicarboxylic acid with a similar structure but without the hydroxy and methyl substituents.
Malic Acid: Another dicarboxylic acid with a hydroxy group but lacking the methyl substituent.
Methylmalonic Acid: A related compound involved in similar metabolic pathways.
Uniqueness: 3-Methylmalic acid is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Its role in specific metabolic pathways also sets it apart from other similar compounds .
Properties
IUPAC Name |
2-hydroxy-3-methylbutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c1-2(4(7)8)3(6)5(9)10/h2-3,6H,1H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYQJIHHTGFBLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80976274 | |
| Record name | 2-Hydroxy-3-methylbutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80976274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
608-41-3 | |
| Record name | 2-Hydroxy-3-methylbutanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=608-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Methylmalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-3-methylbutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80976274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-3-methylbutanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


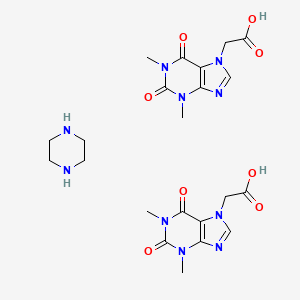

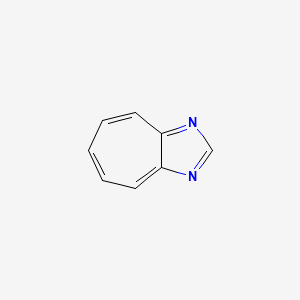
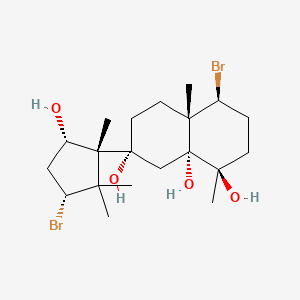
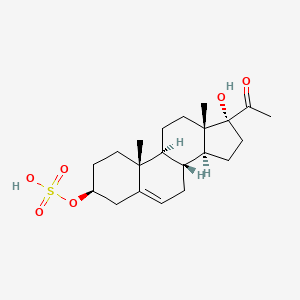

![N-[2-(2-furanylmethylthio)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B1218444.png)
![[5-(2-Furanyl)-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1218445.png)
![3-[1-azepanyl-[1-(phenylmethyl)-5-tetrazolyl]methyl]-7-methoxy-1H-quinolin-2-one](/img/structure/B1218446.png)
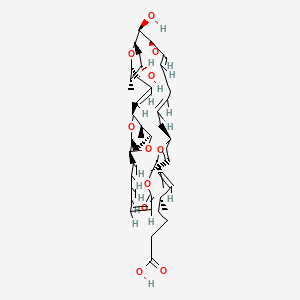
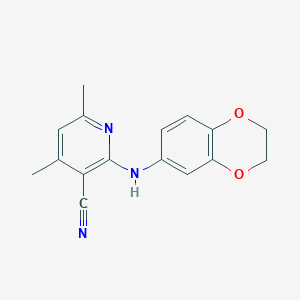
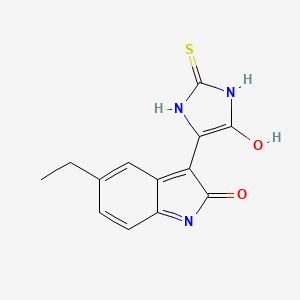
![3-[(4-methylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B1218451.png)

